4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14635785
InChI: InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2
SMILES:
Molecular Formula: C6H6ClFN2O
Molecular Weight: 176.57 g/mol

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14635785

Molecular Formula: C6H6ClFN2O

Molecular Weight: 176.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C6H6ClFN2O
Molecular Weight 176.57 g/mol
IUPAC Name 4-chloro-1-(2-fluoroethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2
Standard InChI Key UTARUAFIMJYTGZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCF)C=O)Cl

Introduction

Chemical Identity and Structural Features

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1240619-26-4) belongs to the pyrazole class of heterocycles, featuring a five-membered ring with two adjacent nitrogen atoms. The substituents at positions 1, 3, and 4 introduce distinct electronic and steric properties:

  • 2-Fluoroethyl group at N1 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

  • Chlorine atom at C4 acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitution reactions.

  • Aldehyde moiety at C3 provides a reactive site for condensation, nucleophilic addition, and cyclization reactions .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆ClFN₂O
Molecular Weight176.57 g/mol
SMILES NotationC1=C(C(=NN1CCF)C=O)Cl
InChI KeyUTARUAFIMJYTGZ-UHFFFAOYSA-N
Topological Polar Surface45.5 Ų

X-ray crystallography of related pyrazole aldehydes reveals planar ring geometries with bond angles of 117° at N1–C2–N3, consistent with sp² hybridization . The fluoroethyl chain adopts a gauche conformation to minimize steric clashes with the aldehyde group.

Synthesis and Optimization Strategies

Industrial-scale production of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde involves multistep sequences starting from commercially available pyrazole precursors. A representative synthesis pathway includes:

  • N-Alkylation: Reaction of 4-chloropyrazole-3-carbaldehyde with 1-fluoro-2-iodoethane in DMF using K₂CO₃ as base (yield: 68–72%).

  • Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.

  • Quality Control: HPLC analysis (C18 column, acetonitrile/0.1% TFA) confirms ≥95% purity.

Critical parameters influencing yield:

  • Temperature control during alkylation (optimal range: 60–65°C)

  • Stoichiometric ratio of fluoroethylating agent (1.2 equiv. minimizes side products)

  • Solvent polarity (high-polarity solvents improve reaction homogeneity)

Comparative studies with bromo analogs (e.g., 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde) show that chloro derivatives exhibit faster reaction kinetics in Ullmann couplings (k = 0.42 min⁻¹ vs. 0.29 min⁻¹).

Reactivity and Mechanistic Profile

The compound’s reactivity stems from three key sites:

  • Aldehyde Group: Participates in:

    • Knoevenagel condensations with active methylene compounds

    • Schiff base formation with primary amines (ΔG‡ = 58.3 kJ/mol)

    • Grignard additions to generate secondary alcohols

  • Chlorine Atom: Undergoes:

    • Pd-catalyzed cross-couplings (Suzuki, Stille) with aryl boronic acids

    • Nucleophilic aromatic substitution with alkoxides or amines

  • Fluoroethyl Chain:

    • Resists oxidative metabolism due to C-F bond stability (t₁/₂ in liver microsomes: >6 h)

    • Participates in radical fluorination reactions under UV irradiation

DFT calculations at the B3LYP/6-311++G(d,p) level indicate the LUMO (-1.89 eV) is localized on the aldehyde and chloro-substituted carbon, rationalizing its electrophilic character .

Spectroscopic Characterization

Advanced analytical techniques provide structural validation:

Table 2: Key Spectroscopic Data

TechniqueObservationsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 9.93 (s, 1H, CHO), 7.82 (s, 1H, H5), 4.71 (dt, J = 27.5 Hz, 2H, CHF), 3.98 (m, 2H, CH₂)Aldehyde proton at high δ; fluorine coupling in ethyl group
¹³C NMR (101 MHz, CDCl₃)δ 192.4 (CHO), 151.2 (C4), 138.9 (C3), 109.5 (CF₂), 81.2 (CH₂F)Carbonyl carbon deshielded; fluorinated carbons show characteristic shifts
IR (ATR)ν 1698 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F)Conjugated carbonyl stretch; aromatic C=N vibrations
HRMSm/z 177.0234 [M+H]⁺ (calc. 177.0231)Confirms molecular formula

Isotopic patterns in mass spectra (³⁵Cl/³⁷Cl ratio 3:1) aid in compound identification . Chromatographic retention times (tR = 8.2 min under standard HPLC conditions) enable quantitative analysis.

Applications in Pharmaceutical Development

As a bifunctional building block, this compound enables diverse drug discovery applications:

Kinase Inhibitor Synthesis

Condensation with aminopyrimidines yields potent EGFR inhibitors (IC₅₀ = 12 nM in A549 cells). The fluoroethyl group enhances blood-brain barrier penetration (log P = 1.84 vs. 1.52 for non-fluorinated analog).

Antimicrobial Agents

Schiff bases derived from 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde show broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
S. aureus2.5
E. coli12.8
C. albicans8.4

Mechanistic studies indicate disruption of fungal ergosterol biosynthesis via Lanosterol 14α-demethylase inhibition .

Radiopharmaceuticals

¹⁸F-labeled analogs (synthesized via nucleophilic fluorination) serve as PET tracers for tumor imaging (SUVmax = 3.8 in glioblastoma models).

Comparative Analysis with Structural Analogs

Table 3: Property Comparison of Pyrazole Derivatives

CompoundLog PMelting Point (°C)EGFR IC₅₀ (nM)
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde1.8498–10112
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde2.11103–10518
4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde1.1285–8745

Fluorine substitution improves metabolic stability (microsomal clearance: 15 mL/min/kg vs. 28 mL/min/kg for methyl analog) . Bromine analogs exhibit higher lipophilicity but reduced synthetic yields due to bromide elimination side reactions.

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